![molecular formula C9H8N2O3 B13004132 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)aceticacid](/img/structure/B13004132.png)
2-(Pyrazolo[1,5-a]pyridin-2-yloxy)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core linked to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable photophysical properties.
Indole Derivatives: Indole-based compounds also possess a fused heterocyclic system and are known for their diverse biological activities.
5-Amino-pyrazoles: These compounds are versatile building blocks in organic synthesis and have applications in medicinal chemistry.
Uniqueness: 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its derivatives have shown promising applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-2-yloxyacetic acid |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)6-14-8-5-7-3-1-2-4-11(7)10-8/h1-5H,6H2,(H,12,13) |
InChI Key |
VKRIQONBQOFLEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


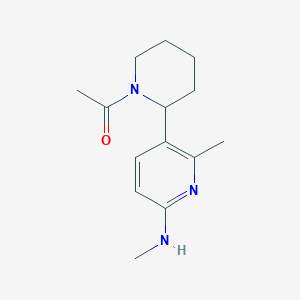
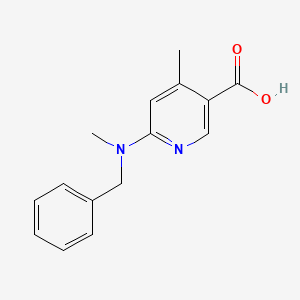
![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
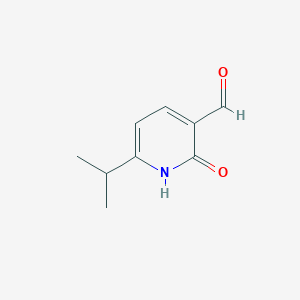
![2-Methyl-2,6-diazaspiro[3.4]octan-5-one](/img/structure/B13004086.png)


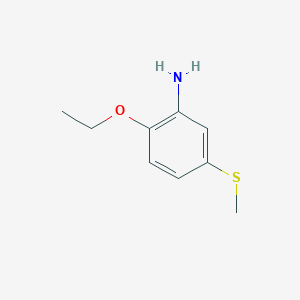
![3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13004101.png)
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13004104.png)
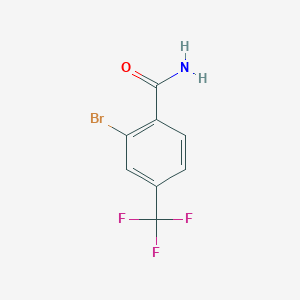

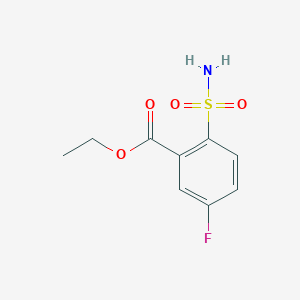
![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13004110.png)
